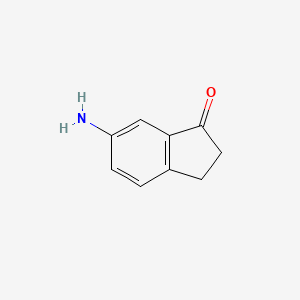

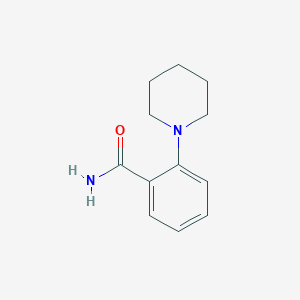

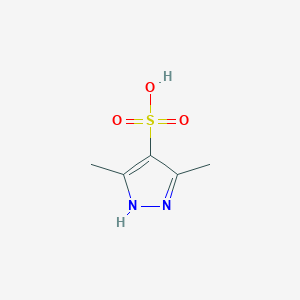

![molecular formula C11H7N3O2S B1268265 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one CAS No. 156177-02-5](/img/structure/B1268265.png)

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one derivatives involves metal-free catalyzed one-pot multicomponent reactions, yielding good outcomes. These compounds are synthesized from 3-(2-bromoacetyl)chromen-2-ones, 5-amino-1,3,4-thiadiazole-2-thiol, and substituted benzaldehydes in anhydrous ethanol and concentrated H2SO4. This methodology allows for efficient synthesis under environmentally benign conditions, showcasing the compound's versatility in synthesis techniques (Merugu et al., 2020).

Molecular Structure Analysis

The molecular structure of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one derivatives has been detailed through various spectroscopic techniques, including FT-IR, NMR, and HRMS, coupled with single-crystal X-ray diffraction. These studies provide insights into the crystal and molecular structure, revealing the compound's orthorhombic space group and unit cell parameters, which are crucial for understanding its chemical behavior and potential applications (Kerru et al., 2019).

Chemical Reactions and Properties

The compound exhibits a wide range of chemical reactions, primarily through its interactions in multicomponent synthesis processes. These reactions are significant for creating a variety of derivatives with potential biological activity. The compound's reactivity facilitates the formation of novel structures, which are essential for exploring new pharmaceuticals and materials (Pavurala & Vedula, 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one and its derivatives demonstrate significant potential in the field of medicinal chemistry. A study by Merugu et al. (2020) showcased the synthesis of a series of these derivatives, which were evaluated for their antimicrobial activity. The study emphasizes the efficient one-pot multicomponent synthesis process and the antimicrobial properties of the synthesized compounds (Merugu et al., 2020).

Quantum Chemical and Solvatochromic Studies

Chandrasekhar et al. (2020) conducted quantum chemical and solvatochromic studies on derivatives of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one. This research provides insights into the molecular geometry, ionization potential, electron affinity, and other properties that indicate their chemical activity and potential for molecular interactions (Chandrasekhar et al., 2020).

Synthesis and Reactivity in Heterocyclic Chemistry

Research by Abdelhamid and Abdelaziz (2007) explored the synthesis and reactivity of various compounds derived from 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one, contributing to the understanding of heterocyclic chemistry. The study highlights the structural properties of the synthesized compounds, supporting their potential in various applications (Abdelhamid & Abdelaziz, 2007).

Green Synthesis Protocols

Nikalje et al. (2017) reported on the green synthesis of novel derivatives using ultrasound-promoted Kabachnik–Fields synthesis. This study is significant for its emphasis on environmentally friendly synthesis protocols and the exploration of the biological activities of these compounds (Nikalje et al., 2017).

Microwave-Induced Synthesis

Kumar, De Clercq, and Rajitha (2007) developed an efficient microwave-induced synthesis method for producing these derivatives, which compares conventional and microwave methods. This study contributes to the optimization of synthesis techniques in pharmaceutical chemistry (Kumar, De Clercq, & Rajitha, 2007).

Natural Compound Derivatives

Al-Amiery et al. (2011) focused on synthesizing new coumarin derivatives from natural compounds, including 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one. The study contributes to the field by providing insights into the potential of natural compounds in synthesizing novel therapeutic agents (Al-Amiery et al., 2011).

Future Directions

Thiadiazole derivatives, including “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one”, have shown potential in various therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Therefore, these compounds might be promising candidates for further evaluation and optimization .

properties

IUPAC Name |

3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIZHKBAWQQCFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)